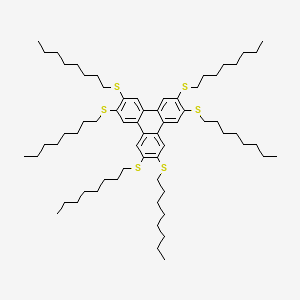
4-(6-Hydroxy-3,4-dihydronaphthalen-2-yl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(6-Hydroxy-3,4-dihydronaphthalen-2-yl)benzonitrile is an organic compound that features a naphthalene ring system with a hydroxy group and a benzonitrile moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Hydroxy-3,4-dihydronaphthalen-2-yl)benzonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-hydroxy-3,4-dihydro-1(2H)-naphthalenone and 4-cyanophenol.
Reaction Conditions: The key step involves the formation of the naphthalene ring system through a cyclization reaction. This can be achieved using various catalysts and solvents under controlled temperature and pressure conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-(6-Hydroxy-3,4-dihydronaphthalen-2-yl)benzonitrile undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or quinones.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
Oxidation: Formation of ketones or quinones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
4-(6-Hydroxy-3,4-dihydronaphthalen-2-yl)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(6-Hydroxy-3,4-dihydronaphthalen-2-yl)benzonitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, including oxidative stress response, signal transduction, and gene expression regulation.
Comparación Con Compuestos Similares
Similar Compounds
6-Hydroxy-3,4-dihydro-1(2H)-naphthalenone: A precursor in the synthesis of the target compound.
4-Cyanophenol: Another precursor used in the synthesis.
Naphthalene Derivatives: Compounds with similar naphthalene ring systems but different functional groups.
Uniqueness
4-(6-Hydroxy-3,4-dihydronaphthalen-2-yl)benzonitrile is unique due to its specific combination of a hydroxy group and a benzonitrile moiety on the naphthalene ring system. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Propiedades
Número CAS |
95080-20-9 |
|---|---|
Fórmula molecular |
C17H13NO |
Peso molecular |
247.29 g/mol |
Nombre IUPAC |
4-(6-hydroxy-3,4-dihydronaphthalen-2-yl)benzonitrile |
InChI |
InChI=1S/C17H13NO/c18-11-12-1-3-13(4-2-12)14-5-6-16-10-17(19)8-7-15(16)9-14/h1-4,7-10,19H,5-6H2 |
Clave InChI |
ODTRGKKEXHBARG-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C=CC(=C2)O)C=C1C3=CC=C(C=C3)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


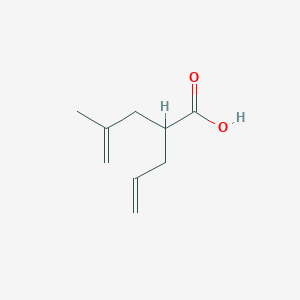
![Benzoic acid, 2-[[(phenylamino)thioxomethyl]amino]-, methyl ester](/img/structure/B14348984.png)
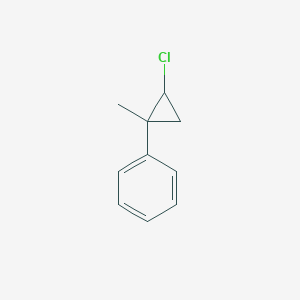
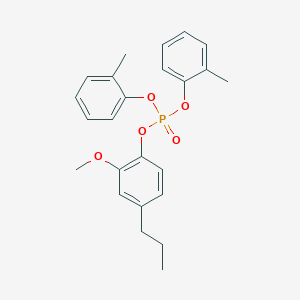



![4-({2-tert-Butyl-4-[2-(4-hydroxyphenyl)propan-2-yl]phenoxy}carbonyl)benzoate](/img/structure/B14349010.png)

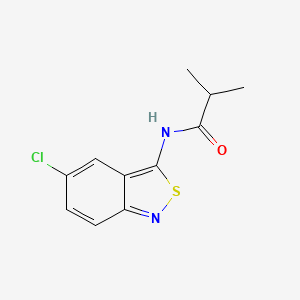
![[2-(4-Bromophenoxy)ethyl]propanedioic acid](/img/structure/B14349040.png)
